molecular formula C17H14BrClN2OS B2915703 N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide CAS No. 1170895-28-9

N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide

Cat. No.: B2915703
CAS No.: 1170895-28-9
M. Wt: 409.73
InChI Key: RGAJPRZNSLMFLN-UHFFFAOYSA-N
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Description

N-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide is a hydrobromide salt of a benzamide derivative featuring a 4-chlorophenyl-substituted thiazole core. The compound’s structure includes:

  • A benzamide group (C6H5CONH-) linked via a methylene bridge to a 1,3-thiazole ring.
  • A 4-chlorophenyl substituent at the 4-position of the thiazole.

This compound belongs to a class of thiazole-based benzamides, which are often explored for their biological activities, including kinase inhibition and cardioprotective effects .

Properties

IUPAC Name

N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]benzamide;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS.BrH/c18-14-8-6-12(7-9-14)15-11-22-16(20-15)10-19-17(21)13-4-2-1-3-5-13;/h1-9,11H,10H2,(H,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAJPRZNSLMFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NC(=CS2)C3=CC=C(C=C3)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide typically involves the reaction of 4-(4-chlorophenyl)-1,3-thiazol-2-ylmethylamine with benzoyl chloride in the presence of hydrobromic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to optimize yield and purity. The process involves continuous monitoring and quality control to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its antimicrobial and antiproliferative properties.

  • Medicine: Potential use in the development of new therapeutic agents for treating infections and cancer.

  • Industry: Employed in the production of biochemicals and pharmaceutical intermediates.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. It is believed to inhibit the biosynthesis of bacterial lipids, leading to antimicrobial activity. Additionally, it may interfere with cancer cell proliferation by targeting specific cellular pathways involved in cell growth and division.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Benzamide/Thiazole Core

Halogenated Benzamide Derivatives
  • N-(4-Bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide (CAS 338397-07-2): Replaces the 4-chlorophenyl group with a 3-trifluoromethylphenyl moiety on the thiazole. The bromophenyl substituent on the benzamide may enhance lipophilicity compared to the target compound’s unsubstituted benzamide.
  • 4-Bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide: Features a benzothiazole (fused benzene-thiazole) instead of a simple thiazole. The fused ring system may alter π-π stacking interactions in biological targets compared to the non-fused thiazole in the target compound .
Amino and Hydrazine Derivatives
  • 2-[Benzyl(methyl)amino]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide: Substitutes the benzamide with an acetamide group containing a benzyl(methyl)amino side chain. The tertiary amine may improve solubility but reduce metabolic stability due to increased susceptibility to oxidation .
  • N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide :

    • Incorporates a hydrazine linker and a tetrahydroazepine ring.
    • Demonstrated superior cardioprotective activity compared to Levocarnitine and Mildronate, suggesting that hydrobromide salts of thiazole derivatives may enhance therapeutic efficacy .

Heterocyclic Modifications

Triazole Analogues

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (X = H, Cl, Br) :

  • Replace the thiazole with a 1,2,4-triazole ring.
  • Exhibit tautomerism (thione vs. thiol forms), confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .
Oxadiazole Derivatives
  • 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide :
    • Replaces the thiazole with a 1,3,4-oxadiazole ring.
    • The oxadiazole’s electronegative nitrogen atoms may influence hydrogen-bonding interactions in biological systems .

Pharmacological and Physicochemical Properties

Compound Molecular Weight Key Substituents Biological Activity Solubility/Stability
Target Compound 423.88* 4-Chlorophenyl, hydrobromide Under investigation Enhanced via hydrobromide salt
N-(4-Bromophenyl)-4-{4-[3-(CF3)phenyl]-thiazol-2-yl}benzamide 503.33 3-Trifluoromethylphenyl, bromophenyl Not reported High lipophilicity
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide ~400 (est.) Methoxyphenyl, hydrazine Cardioprotective High aqueous solubility
5-(4-(4-Cl-phenylsulfonyl)phenyl)-triazole ~450 (est.) Chlorophenylsulfonyl, difluorophenyl Not reported Moderate (tautomer-dependent)

*Calculated based on molecular formula.

Biological Activity

N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring substituted with a chlorophenyl group and a benzamide moiety. The synthesis typically involves multiple steps, including the formation of the thiazole ring through the reaction of 4-chlorophenyl isothiocyanate with α-bromoacetophenone in the presence of a base like potassium carbonate. Subsequent bromination introduces the bromine atom into the thiazole structure, followed by the formation of the benzamide group.

Antiviral Properties

Research indicates that derivatives of benzamide, including those with thiazole substitutions, exhibit antiviral activities. For example, N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects against viruses such as HIV-1 and hepatitis B virus (HBV) by enhancing intracellular levels of APOBEC3G (A3G), which inhibits viral replication . The specific compound may share similar mechanisms due to its structural characteristics.

Anticancer Activity

Benzamide derivatives have also been evaluated for their anticancer properties. Studies have demonstrated that compounds with similar structures can inhibit cell growth in various cancer types, including breast carcinoma and osteosarcoma. The mechanism often involves targeting specific kinases or pathways critical for cancer cell proliferation .

The biological activity of this compound likely involves interactions with molecular targets such as enzymes and receptors. The thiazole ring and benzamide moiety are crucial for these interactions, potentially leading to inhibition or modulation of target proteins involved in disease processes.

Study 1: Antiviral Activity Evaluation

In a study evaluating various benzamide derivatives against HBV, it was found that certain structural modifications enhanced antiviral efficacy significantly. The compound's ability to increase A3G levels was directly correlated with its antiviral potency in vitro and in vivo models using HepG2 cells and duck HBV models .

Study 2: Anticancer Efficacy

Another investigation focused on the anticancer potential of thiazole-containing benzamides. The study revealed that specific derivatives exhibited moderate to high potency against RET kinase activity, which is implicated in several cancers. These compounds were shown to inhibit cell proliferation effectively in both molecular and cellular assays .

Data Table: Summary of Biological Activities

Activity Type Compound Target Efficacy Mechanism
AntiviralIMB-0523HBVHighA3G enhancement
AnticancerI-8RET kinaseModerateKinase inhibition

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide?

Methodological Answer: The synthesis typically involves multi-step condensation reactions. Key steps include:

  • Hantzsch thiazole formation : Reacting 4-(4-chlorophenyl)thiazole-2-carbaldehyde with benzamide derivatives under acidic conditions to form the thiazole core .
  • Salt formation : Conversion to the hydrobromide salt via treatment with HBr in ethanol or dichloromethane. Yields (65–90%) are influenced by reaction time, temperature, and stoichiometry of reagents .
  • Purification : Recrystallization from ethanol or acetonitrile to isolate the hydrobromide salt .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • ¹H NMR : Identifies aromatic protons (δ 7.0–8.5 ppm) and methylene linkages (δ 3.9–4.3 ppm). Discrepancies in coupling constants (e.g., J = 6–9 Hz) may arise from solvent effects or salt formation .
  • ESI-MS : Confirms molecular weight (e.g., m/z 343.4 [M+H]⁺ for related analogs) and detects fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions in the hydrobromide salt (e.g., orthorhombic system, P2₁2₁2₁ space group) .

Q. What preliminary biological screening models are appropriate for evaluating its pharmacological potential?

Methodological Answer:

  • In vitro antiparasitic assays : Test against Trypanosoma brucei (IC₅₀ values ≤1 µM for analogs with chloro-substituted aryl groups) .
  • Enzyme inhibition studies : Target bacterial enzymes like acyl carrier protein synthase (acps-pptase) using fluorescence-based assays .
  • Cytotoxicity profiling : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yields?

Methodological Answer:

  • Solvent optimization : Replace ethanol with acetonitrile to reduce side reactions (e.g., ester hydrolysis) .
  • Catalysis : Introduce Pd/C or CuI to accelerate Suzuki-Miyaura couplings for aryl-thiazole intermediates .
  • Salt metathesis : Replace HCl with HBr during salt formation to avoid hygroscopic byproducts .

Q. How can discrepancies in NMR spectral data between theoretical predictions and experimental results be resolved?

Methodological Answer:

  • Deuterated solvent effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify proton exchange or aggregation .
  • Dynamic NMR analysis : Use variable-temperature NMR to detect rotamers in methylene linkages (e.g., –CH₂– groups at δ 3.9–4.3 ppm) .
  • DFT calculations : Simulate NMR shifts using Gaussian09 with B3LYP/6-311+G(d,p) basis set to validate experimental data .

Q. What strategies enhance metabolic stability in analogs of this compound?

Methodological Answer:

  • Trifluoromethyl substitution : Replace chloro groups with CF₃ to improve lipophilicity and reduce oxidative metabolism (logP increase by ~1.5 units) .
  • Bioisosteric replacement : Substitute the benzamide moiety with pyridylcarboxamide to modulate cytochrome P450 interactions .
  • Prodrug design : Introduce ester or phosphate prodrug moieties to enhance oral bioavailability .

Q. What experimental approaches elucidate the mechanism of action in bacterial proliferation studies?

Methodological Answer:

  • Gene knockout models : Use CRISPR-Cas9 to delete acps-pptase in E. coli and assess growth inhibition .
  • Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) between the compound and target enzymes .
  • Metabolomic profiling : Track changes in fatty acid biosynthesis via LC-MS/MS to confirm enzyme inhibition .

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